molecular formula C13H14ClNO B1523047 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole CAS No. 1094382-58-7

2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole

Cat. No.: B1523047
CAS No.: 1094382-58-7
M. Wt: 235.71 g/mol
InChI Key: LPHDCMASAZJOEC-UHFFFAOYSA-N
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Description

2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole is an organic compound belonging to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chloroethyl group at the second position, an ethyl group at the fourth position, and a phenyl group at the fifth position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 2-chloroethylamine hydrochloride and ethyl phenylglyoxylate in the presence of a base such as sodium hydride can lead to the formation of the desired oxazole compound. The reaction typically requires an inert atmosphere and moderate temperatures to ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as an amine or an alcohol.

    Electrophilic Aromatic Substitution:

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid can be used under acidic conditions.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Nucleophilic Substitution: Products may include 2-(1-aminoethyl)-4-ethyl-5-phenyl-1,3-oxazole or 2-(1-hydroxyethyl)-4-ethyl-5-phenyl-1,3-oxazole.

    Electrophilic Aromatic Substitution: Products may include brominated or nitrated derivatives of the compound.

    Oxidation and Reduction: Products may include oxidized or reduced forms of the oxazole ring or the substituents.

Scientific Research Applications

2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential cellular processes. The exact molecular pathways involved would depend on the specific biological target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Chloroethyl)-4-methyl-5-phenyl-1,3-oxazole: Similar structure but with a methyl group instead of an ethyl group at the fourth position.

    2-(1-Chloroethyl)-4-ethyl-5-(4-methylphenyl)-1,3-oxazole: Similar structure but with a methyl group on the phenyl ring.

    2-(1-Bromoethyl)-4-ethyl-5-phenyl-1,3-oxazole: Similar structure but with a bromoethyl group instead of a chloroethyl group.

Uniqueness

2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole is unique due to its specific combination of substituents, which can influence its chemical reactivity and potential applications. The presence of the chloroethyl group allows for unique nucleophilic substitution reactions, while the ethyl and phenyl groups contribute to its overall stability and potential biological activity.

Properties

IUPAC Name

2-(1-chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO/c1-3-11-12(10-7-5-4-6-8-10)16-13(15-11)9(2)14/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHDCMASAZJOEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(OC(=N1)C(C)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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